tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

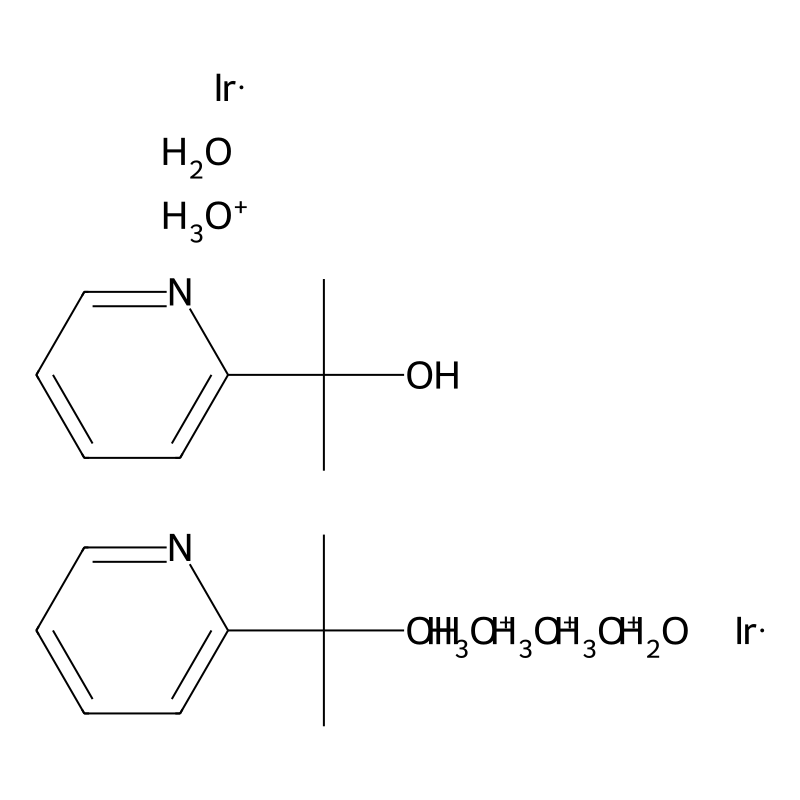

Tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate is a complex compound featuring an iridium center in the +4 oxidation state, coordinated with two bidentate 2-(pyridin-2-yl)-2-propanato ligands. This compound is notable for its dimeric structure, which consists of two interconnected molecules of the iridium complex, dissolved in a 0.1 Molar aqueous solution of sodium iodate. The coordination geometry around the iridium ion is square planar, commonly associated with transition metal complexes. The presence of water molecules likely completes the coordination sphere of the iridium center, although the exact arrangement may vary depending on synthesis conditions.

- Water Oxidation Catalysis: Iridium complexes are known for their ability to catalyze water oxidation reactions, a crucial step in artificial photosynthesis for generating clean energy sources like hydrogen fuel. The presence of pyridine ligands in this complex suggests it might possess properties for binding and activating water molecules for oxidation.

- Organic Oxidation Reactions: Sodium iodate (NaIO3) is a common oxidant in organic chemistry. The combination of the iridium complex and NaIO3 could be explored for its ability to activate NaIO3 and selectively oxidize organic substrates.

- Electrochemical Applications: Iridium complexes can be used in designing electrodes for various electrochemical applications like fuel cells and water splitting devices. The electrocatalytic properties of this iridium complex in conjunction with NaIO3 as an electrolyte could be a potential research avenue.

The primary chemical reaction involving tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate is related to its potential as a catalyst in water splitting reactions. Under illumination, this compound can facilitate the conversion of water into oxygen gas and protons through the following reaction:

In this context, iridium complexes can effectively transfer electrons from water molecules to an acceptor, highlighting their catalytic properties.

Research into the biological activity of tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate is limited but suggests potential applications in medicinal chemistry and biochemistry. Iridium complexes are known for their unique properties that may influence biological systems, including their ability to interact with biomolecules and catalyze reactions relevant to metabolic processes. The presence of pyridine ligands may enhance solubility and bioavailability, making these compounds candidates for further pharmacological studies.

The synthesis of tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate typically involves the coordination of iridium salts with 2-(pyridin-2-yl)-2-propanol ligands in aqueous solutions. The process may include the following general steps:

- Preparation of Ligands: Synthesize or purify 2-(pyridin-2-yl)-2-propanol.

- Coordination Reaction: Combine iridium salts (such as IrCl₄) with the prepared ligands in a controlled environment (usually under inert gas).

- Formation of Complex: Allow the reaction to proceed under specific conditions (temperature, pH) to form the desired iridium complex.

- Isolation and Purification: Isolate the product through filtration or crystallization and characterize it using spectroscopic methods.

Tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate has potential applications in various fields:

- Catalysis: As a catalyst in organic reactions and photochemical processes.

- Water Splitting: In renewable energy applications for hydrogen production through water splitting.

- Medicinal Chemistry: Potential use in drug development due to its unique chemical properties.

Interaction studies involving tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate focus on its behavior in biological systems and its reactivity with various substrates. These studies are crucial for understanding how this compound can be utilized in catalysis or medicinal applications. Specific interactions with biomolecules or other chemical entities could reveal insights into its mechanism of action and efficacy.

Several compounds share structural or functional similarities with tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate, particularly those involving iridium or pyridine derivatives. Here are some notable examples:

Tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate is unique due to its specific dimeric structure and the presence of both bidentate ligands and water molecules coordinating to iridium, which may enhance its catalytic properties compared to simpler monodentate ligands or other iridium complexes.